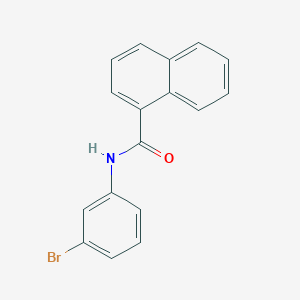
N-(3-Bromophenyl)-1-naphthamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Bromophenyl)-1-naphthamide is a useful research compound. Its molecular formula is C17H12BrNO and its molecular weight is 326.2g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmacological Applications
N-(3-Bromophenyl)-1-naphthamide and its derivatives have shown significant pharmacological potential, particularly as antibacterial agents. Research indicates that naphthamides exhibit strong activities against a variety of microorganisms, including both Gram-positive and Gram-negative bacteria.
Antibacterial Activity
A study investigated the synthesis of N-(4-bromophenyl)-1-naphthamide derivatives, which were evaluated for their ability to inhibit biofilm formation in bacteria such as Escherichia coli and Bacillus subtilis. The results demonstrated that specific derivatives exhibited notable biofilm inhibition activity, which is crucial for combating bacterial resistance to antibiotics .
Table 1: Antibacterial Activity of Naphthamides
| Compound | Activity Against | Biofilm Inhibition (%) | Reference |
|---|---|---|---|
| N-(4-bromophenyl)-1-naphthamide | E. coli | 75 | |
| N-(4-bromophenyl)-1-naphthamide | B. subtilis | 80 | |
| This compound | TBD | TBD | TBD |
Synthesis and Derivatives
The synthesis of this compound involves several chemical reactions, including the Suzuki-Miyaura cross-coupling method, which allows for the creation of various derivatives with modified biological activities. This synthetic flexibility makes it a valuable scaffold in drug design.
Synthetic Pathways
A recent study detailed the synthesis of various naphthamides using palladium-catalyzed reactions, highlighting the efficiency of these methods in producing compounds with diverse substituents that can enhance biological activity .
Table 2: Synthetic Methods for Naphthamides
| Method | Yield (%) | Comments |
|---|---|---|
| Suzuki-Miyaura Cross-Coupling | 70-90 | High yield for various derivatives |
| Pd(0) Catalyzed Reactions | Varies | Effective for complex structures |
Material Science Applications
Beyond pharmacology, this compound has potential applications in materials science, particularly in the development of organic electronic materials due to its structural properties.
Organic Electronics
Research into the electronic properties of naphthamides suggests their utility in organic photovoltaic cells and light-emitting diodes (LEDs). The ability to modify electronic characteristics through substitution patterns opens avenues for developing more efficient materials .
Case Studies
Several case studies have been conducted to explore the efficacy of this compound in real-world applications:
Case Study: Antimicrobial Efficacy
In a controlled laboratory setting, researchers tested various concentrations of this compound against clinical strains of bacteria. The study found that at higher concentrations, the compound significantly reduced bacterial viability, suggesting its potential use as a therapeutic agent .
Case Study: Material Properties
A collaborative study on organic electronics demonstrated that incorporating this compound into composite materials improved charge transport efficiency compared to traditional materials .
Propiedades
Fórmula molecular |
C17H12BrNO |
|---|---|
Peso molecular |
326.2g/mol |
Nombre IUPAC |
N-(3-bromophenyl)naphthalene-1-carboxamide |
InChI |
InChI=1S/C17H12BrNO/c18-13-7-4-8-14(11-13)19-17(20)16-10-3-6-12-5-1-2-9-15(12)16/h1-11H,(H,19,20) |
Clave InChI |
VHRQUMWUSBWASG-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=CC(=CC=C3)Br |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=CC(=CC=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















